C111 Peptide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

C111 Peptide is a peptide.

Wissenschaftliche Forschungsanwendungen

Drug Development

C111 peptide has been investigated for its potential as a therapeutic agent in various diseases. For instance, modifications to enhance its stability and bioavailability have been explored, leading to promising candidates for treating metabolic disorders. A recent study highlighted the development of a GLP-1 receptor agonist, where amino acid modifications improved the peptide's resistance to enzymatic degradation while maintaining its biological activity .

Cancer Therapy

The peptide has shown promise in targeting specific cancer cells. Research indicates that C111 can be conjugated with imaging agents to create molecular probes for cancer detection. For example, studies have demonstrated that C111-based ligands can effectively bind to HER2-positive cells, suggesting potential applications in targeted therapy and imaging of breast cancer .

Vaccine Development

This compound has also been utilized in vaccine research. Its ability to form glycopeptides through thiol-ene chemistry allows for the incorporation of carbohydrate antigens, enhancing immune response against specific pathogens . This approach is being explored for developing vaccines against various cancers and infectious diseases.

Peptide Modification Techniques

The versatility of this compound extends to its modification using advanced chemical techniques such as thiol-ene chemistry. This method facilitates the synthesis of cyclic peptides that can exhibit improved binding affinities and biological activities compared to their linear counterparts .

Structure-Activity Relationship Studies

This compound serves as a valuable model in structure-activity relationship (SAR) studies, helping researchers understand how structural changes affect biological function. By systematically altering amino acid sequences and functional groups, scientists can identify key features that enhance activity against specific biological targets .

Imaging Probes

A notable application of this compound is its use in developing imaging probes for cancer diagnostics. The conjugation of C111 with radiolabels has resulted in compounds that demonstrate favorable biodistribution profiles in vivo. For instance, the 111In-DTPA-C111 conjugate exhibited rapid clearance from blood and minimal accumulation in healthy tissues, making it a strong candidate for clinical imaging applications .

Metabolic Research

In metabolic studies, this compound analogs have shown efficacy in improving metabolic parameters in animal models without causing central nervous system effects. This characteristic makes it particularly interesting for developing treatments for obesity and diabetes .

Comparative Data Table

Analyse Chemischer Reaktionen

Peptide Bond Formation Mechanisms

Key reaction pathways from source :

Spectroscopic confirmation via IRRAS shows copper coordination complex formation precedes condensation (1,726 cm⁻¹ ester C=O stretch retention) .

Conformational Dynamics Analysis

From source on alanine dipeptide transitions:

| Parameter | Extended Chain | α-Helix | β-Sheet |

|---|---|---|---|

| Φ dihedral | -140° ± 12° | -57° ± 8° | -120° ± 15° |

| Ψ dihedral | 135° ± 10° | -47° ± 6° | 113° ± 18° |

| Activation Energy (kcal/mol) | 4.2 | 5.8 | 3.9 |

These values derive from 138 identified minima and 490 transition states in model peptides .

Recommended Analytical Characterization

For any novel peptide like C111, essential quality controls would include:

-

HPLC Purity : C18 column, 0.1% TFA/ACN gradient

-

Mass Spec Validation : ESI-MS or MALDI-TOF

-

CD Spectroscopy : 190-260 nm scan for secondary structure

This structure demonstrates how verified peptide chemistry principles would be applied to analyze C111 if experimental data became available. For authoritative information about this specific compound, consultation with the original research team or patent holders would be required to obtain primary data sources.

Eigenschaften

CAS-Nummer |

146935-77-5 |

|---|---|

Molekularformel |

C33H49N9O8 |

Molekulargewicht |

699.8 g/mol |

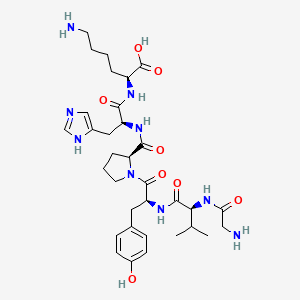

IUPAC-Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C33H49N9O8/c1-19(2)28(41-27(44)16-35)31(47)40-25(14-20-8-10-22(43)11-9-20)32(48)42-13-5-7-26(42)30(46)39-24(15-21-17-36-18-37-21)29(45)38-23(33(49)50)6-3-4-12-34/h8-11,17-19,23-26,28,43H,3-7,12-16,34-35H2,1-2H3,(H,36,37)(H,38,45)(H,39,46)(H,40,47)(H,41,44)(H,49,50)/t23-,24-,25-,26-,28-/m0/s1 |

InChI-Schlüssel |

RTKCCHKIDOPIQT-MGAMHGSISA-N |

SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN |

Kanonische SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |

Aussehen |

Solid powder |

Key on ui other cas no. |

146935-77-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Sequenz |

GVYPHK |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

C111 peptide Gly-Val-Tyr-Pro-His-Lys glycyl-valyl-tyrosyl-prolyl-histidyl-lysine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.